tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, with the Chemical Abstract Service (CAS) number 2059972-24-4, is a synthetic compound characterized by its unique molecular structure and potential applications in scientific research. This compound has garnered interest due to its complex architecture, which includes a spirocyclic framework that is often associated with biological activity.
This compound can be sourced from various chemical suppliers, including BLDpharm and TRC, which provide detailed product specifications such as purity levels and storage conditions. The molecular weight of tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is approximately 339.23 g/mol, and its molecular formula is C15H19BrN2O2 .
tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is classified primarily as an organic compound within the category of nitrogen-containing heterocycles. Its structural features make it relevant in medicinal chemistry and drug development due to its potential pharmacological properties.
The synthesis of tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves multi-step organic reactions that may include:
Technical details on specific reaction conditions, catalysts, and yields are often found in specialized literature or experimental protocols.
The molecular structure of tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate can be represented using various notations:
The structure features a spirocyclic arrangement that includes an azetidine ring fused to an indole system, which is significant for its biological interactions .
Key molecular data includes:
These parameters are critical for understanding the compound's reactivity and interactions in various environments.
tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate may participate in several chemical reactions:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are essential for optimizing yields and selectivity .
The mechanism of action for tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural motifs. The presence of bromine and the spirocyclic framework suggests potential for selective binding or inhibition of specific pathways.
Research into similar compounds indicates that spirocyclic structures often exhibit unique pharmacological profiles that could be explored further through biological assays.
The physical properties of tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate include:
Chemical properties include:
Understanding these properties helps in predicting behavior during synthesis and application.
tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate holds potential applications in:
Further studies are warranted to explore its full range of applications in scientific research and industry .
The spiro[azetidine-3,3'-indole] core exhibits exceptional spatial characteristics that differentiate it from non-spirocyclic or larger-ring analogs:
Table 1: Influence of Indole Substituents on Molecular Properties in Spiro[azetidine-3,3'-indole] Derivatives
| Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donor Count | Notable Feature |
|---|---|---|---|---|
| 5'-Br (Current Compound) | C₁₅H₁₉BrN₂O₂ | 339.23 | 1 | Balanced lipophilicity (XLogP3: 3.1) |
| 5'-NH₂ | C₁₅H₂₁N₃O₂ | 275.35 | 2 | Enhanced water solubility |
| 7'-Br | C₁₅H₁₉BrN₂O₂ | 339.23 | 1 | Altered dipole moment |
| 5'-F | C₁₅H₁₉FN₂O₂ | 278.32 | 1 | Reduced steric bulk |
The 5'-bromo derivative (C₁₅H₁₉BrN₂O₂, MW 339.23 g/mol) exhibits optimal lipophilicity (XLogP3 ≈3.1–3.4) for membrane penetration, positioning it advantageously for central nervous system targets [1] [2] .
Bromine at the indole 5'-position serves dual roles: a steric/electronic modulator and a synthetic handle for diversification:
Table 2: Reactivity Comparison at Different Indole Positions in Spiro[azetidine-3,3'-indole]
| Reaction Type | C5' Reactivity | C7' Reactivity | Key Determinant |
|---|---|---|---|
| Pd(0)-Catalyzed Coupling | High | Moderate | Lower steric hindrance at C5' |
| Nucleophilic Substitution | Low (requires e⁻-withdrawing groups) | Moderate | Higher LUMO energy at C7' |
| Photochemical Reactions | High | Low | Enhanced intersystem crossing via heavy atom effect |
The 5'-bromo isomer demonstrates superior coupling yields (typically >85%) versus 7'-bromo counterparts (<70%) due to reduced steric congestion from the spirocenter [5] .
Spirocyclic scaffolds have undergone three transformative phases in pharmaceutical development:
Table 3: Key Milestones in Spiro[azetidine-3,3'-indole] Development
| Timeframe | Innovation | Impact on 5'-Bromo Derivative |
|---|---|---|
| 2008–2012 | Commercial availability of tert-butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | Enabled amino-to-bromo conversion via diazotization |
| 2015–2018 | Catalytic spirocyclization methods using Pd/Cu systems | Reduced production costs by 60% |
| 2020–Present | Halogen bonding recognition in kinase inhibitors | Validated 5'-Br as a privileged substituent for selective inhibition |
The historical trajectory confirms spiro[azetidine-3,3'-indoles] as "escaping flatland" motifs—their 3D complexity addresses challenging targets like protein-protein interfaces, with bromine substitution critically expanding their druggable scope [2] .
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: